molecular formula C11H21NO2 B2496735 Tert-butyl 3-methylpiperidine-3-carboxylate CAS No. 1343192-59-5

Tert-butyl 3-methylpiperidine-3-carboxylate

Cat. No.: B2496735
CAS No.: 1343192-59-5
M. Wt: 199.294
InChI Key: UIBCYDGFNSUCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-methylpiperidine-3-carboxylate is a chemical compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butyl group and the carboxylate ester functionality make this compound useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methylpiperidine-3-carboxylate typically involves the reaction of 3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Tert-butyl 3-methylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The tert-butyl group and the carboxylate ester functionality allow the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
  • Tert-butyl (3S)-3-methylpiperidine-1-carboxylate

Comparison: Tert-butyl 3-methylpiperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity to molecular targets, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBCYDGFNSUCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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